molecular formula C8H5BrClF3 B1286632 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene CAS No. 869725-54-2

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1286632
CAS No.: 869725-54-2
M. Wt: 273.48 g/mol
InChI Key: RQNUUOPELLLVPX-UHFFFAOYSA-N
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Description

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrClF3 It is a derivative of benzene, featuring bromine, chlorine, and trifluoromethyl substituents

Scientific Research Applications

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

    Materials Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic and steric properties.

    Biological Studies: It is employed in the study of enzyme mechanisms and protein-ligand interactions, particularly in the design of enzyme inhibitors and probes.

    Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug candidates targeting various diseases.

Mechanism of Action

The mechanism of action of “1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene” is not specified in the sources I found. The mechanism of action generally refers to how a compound interacts with biological systems, which is more relevant for drugs or bioactive compounds .

Safety and Hazards

Specific safety and hazard information for “1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene” was not found in the sources I accessed. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

The future directions for “1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene” are not specified in the sources I found. Future directions could include further studies on its synthesis, reactions, and potential applications .

Preparation Methods

The synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the bromination of 2-(chloromethyl)-4-(trifluoromethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the substitution of a hydrogen atom with a bromine atom on the benzene ring.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often employ advanced techniques like microwave-assisted synthesis or photochemical reactions to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organolithium compounds.

    Oxidation Reactions: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-hydroxy-4-(trifluoromethyl)benzene.

Comparison with Similar Compounds

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1-Bromo-2-(chloromethyl)-3-(trifluoromethyl)benzene: This compound has a similar structure but differs in the position of the trifluoromethyl group. It exhibits comparable reactivity and applications but may have different physical properties and selectivity in certain reactions.

    1-Bromo-2-(bromomethyl)-4-(trifluoromethyl)benzene: The presence of two bromine atoms in this compound can lead to different reactivity patterns, particularly in substitution and elimination reactions.

    1-Bromo-2-(chloromethyl)-5-(trifluoromethyl)benzene: This isomer has the trifluoromethyl group in the para position relative to the bromine atom, which can influence its electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNUUOPELLLVPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40603372
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869725-54-2
Record name 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40603372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To [2-bromo-5-(trifluoromethyl)phenyl]methanol (4.4 g, 17 mmol) was added thionyl chloride (5 mL) and the resulting mixture was stirred at room temperature for 1 h. Evaporation in vacuo gave the crude product as an oil. 1H NMR (CDCl3) δ 7.77 (d, J=8.3 Hz, 1H), 7.73 (d, J=2.0 Hz, 1H), 7.53 (dd, J=8.5, 2.2 Hz, 1H), 5.66 (d, J=12.7 Hz, 1H), 5.46 (d, J=12.2 Hz).
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4.4 g
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5 mL
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